molecular formula C13H22O3 B1327823 Ethyl 6-cyclopentyl-6-oxohexanoate CAS No. 3352-08-7

Ethyl 6-cyclopentyl-6-oxohexanoate

Cat. No.: B1327823
CAS No.: 3352-08-7
M. Wt: 226.31 g/mol
InChI Key: WWWRFKNQUGHBIX-UHFFFAOYSA-N
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Description

Ethyl 6-cyclopentyl-6-oxohexanoate is an organic compound with the molecular formula C13H22O3. It is a derivative of hexanoic acid, featuring a cyclopentyl group and an ester functional group. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

Ethyl 6-cyclopentyl-6-oxohexanoate is utilized in a wide range of scientific research applications:

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of Ethyl 6-cyclopentyl-6-oxohexanoate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-cyclopentyl-6-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 6-cyclopentyl-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the continuous preparation of this compound can be achieved using a flow reactor system. This method offers advantages such as mild reaction conditions, high yield, and enhanced safety and reliability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-cyclopentyl-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Mechanism of Action

Ethyl 6-cyclopentyl-6-oxohexanoate can be compared with other similar compounds such as ethyl 6-cyclohexyl-6-oxohexanoate and ethyl 6-chloro-6-oxohexanoate. While these compounds share structural similarities, this compound is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties .

Comparison with Similar Compounds

  • Ethyl 6-cyclohexyl-6-oxohexanoate
  • Ethyl 6-chloro-6-oxohexanoate

Properties

IUPAC Name

ethyl 6-cyclopentyl-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-2-16-13(15)10-6-5-9-12(14)11-7-3-4-8-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWRFKNQUGHBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645651
Record name Ethyl 6-cyclopentyl-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3352-08-7
Record name Ethyl 6-cyclopentyl-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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